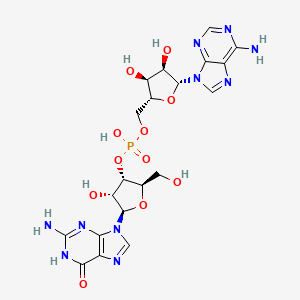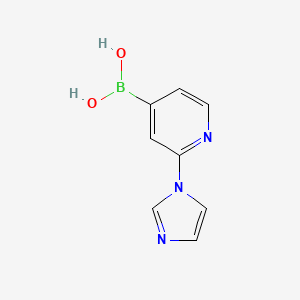
3-(5-Bromo-3-chloropyridin-2-yl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromo-3-chloropyridin-2-yl)-3-oxopropanenitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a nitrile and a ketone functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-3-chloropyridin-2-yl)-3-oxopropanenitrile typically involves the reaction of 5-bromo-3-chloropyridine with a suitable nitrile and ketone precursor. One common method involves the use of 5-bromo-3-chloropyridine-2-carboxylic acid as a starting material, which is then converted to the corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with a nitrile compound, such as acetonitrile, in the presence of a base like triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(5-Bromo-3-chloropyridin-2-yl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of oxidized pyridine derivatives.
科学的研究の応用
3-(5-Bromo-3-chloropyridin-2-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(5-Bromo-3-chloropyridin-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The presence of the nitrile and ketone groups allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and chlorine atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecules.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-chloropyridine
- 5-Bromo-2-chloropyridine
- 2-Bromo-3-chloropyridine
Uniqueness
3-(5-Bromo-3-chloropyridin-2-yl)-3-oxopropanenitrile is unique due to the presence of both nitrile and ketone functional groups, which provide distinct reactivity and potential for diverse chemical transformations. Its specific substitution pattern on the pyridine ring also differentiates it from other similar compounds, offering unique properties and applications in research and industry.
特性
分子式 |
C8H4BrClN2O |
|---|---|
分子量 |
259.49 g/mol |
IUPAC名 |
3-(5-bromo-3-chloropyridin-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-3-6(10)8(12-4-5)7(13)1-2-11/h3-4H,1H2 |
InChIキー |
OOZRUPBGDJPXQZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Cl)C(=O)CC#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091088.png)
![Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B14091098.png)

![[10-(Hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B14091106.png)
![5-Amino-2-[(2-butoxyacetyl)amino]-5-oxopentanoic acid](/img/structure/B14091111.png)

![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091118.png)
![6-Methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091123.png)
![2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B14091125.png)
![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091128.png)

![Methyl 4-[7-fluoro-2-(4-fluorobenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14091132.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091135.png)
